molecular formula Si2Ta B089367 硅化钽 (TaSi2) CAS No. 12039-79-1

硅化钽 (TaSi2)

货号 B089367
CAS 编号: 12039-79-1
分子量: 237.12 g/mol
InChI 键: MANYRMJQFFSZKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .


Synthesis Analysis

Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .


Molecular Structure Analysis

The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string is InChI=1S/2Si.Ta and the Canonical SMILES string is [Si]=[Ta]=[Si] .


Chemical Reactions Analysis

In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .


Physical And Chemical Properties Analysis

Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .

科学研究应用

1. High-Temperature Structural Applications

  • Application : TaSi2 has been studied for use in high-temperature structural applications, such as reinforcement for advanced gas turbine and other high-temperature materials .
  • Method : The high-temperature application of these materials is related to their high melting point (>1930 °C), relatively low density, high-temperature oxidation/corrosion resistance, and high electrical conductivity .
  • Results : The high melting point and oxidation resistance of tantalum silicide qualify it for use in components exposed to extreme temperatures . These include heating elements in furnaces and crucibles for metallurgical processes where maintaining structural integrity at elevated temperatures is crucial .

2. Microelectronic Applications

  • Application : TaSi2 is used in microelectronic applications, such as low-resistance gate and interconnect materials .
  • Method : Electrical transport properties were mostly studied on the thin films of NbSi2 and TaSi2 due to the thermodynamic stability of metal disilicides on silicon . Their thin films were fabricated by utilizing different deposition techniques such as evaporation, co-sputtering, and chemical vapor deposition, followed by high-temperature heat treatment at different conditions .
  • Results : The room-temperature electrical resistivities of the NbSi2 and TaSi2 thin films were measured at the ranges of 50–203 and 35–60 μΩ cm, respectively, which were highly dependent upon the deposition method, film thickness, and annealing temperature .

3. Janus-Like Nanoparticles

  • Application : Synthesis, Characterization, and Mechanism of Formation of Janus-Like Nanoparticles of Tantalum Silicide-Silicon (TaSi2/Si) .
  • Method : The Janus-like nanoparticles with the composition tantalum silicide-silicon (TaSi2/Si) were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam .
  • Results : The composition of the synthesized particles was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis .

4. Interconnect Metal Film Sputter-Deposition

  • Application : Optimization of TaSi2 Processing for 500 °C Durable SiC JFET-R IC Process Flow .
  • Method : Experiments are described towards optimizing tantalum silicide (TaSi2) interconnect metal film sputter-deposition and annealing in a manner compatible with the NASA Glenn two-layer interconnect silicon carbide (SiC) JFET-R IC process flow .
  • Results : The results of this application are not explicitly mentioned in the source .

5. Aerospace Engineering

  • Application : The aerospace industry benefits from tantalum silicide’s resilience to thermal shock and oxidation resistance by employing it in turbine blades, nozzles, and other critical engine parts that encounter severe thermal gradients during operation .
  • Method : The method of application in this field is not explicitly mentioned in the source .
  • Results : The results of this application are not explicitly mentioned in the source .

6. Wear-resistant Coatings

  • Application : Applying thin layers of tantalum silicide onto surfaces can significantly enhance their wear resistance . This property is particularly advantageous for tools or components subjected to abrasive environments or those requiring extended lifespans under mechanical stress .

5. Aerospace Engineering

  • Application : The aerospace industry benefits from tantalum silicide’s resilience to thermal shock and oxidation resistance by employing it in turbine blades, nozzles, and other critical engine parts that encounter severe thermal gradients during operation .
  • Method : The method of application in this field is not explicitly mentioned in the source .
  • Results : The results of this application are not explicitly mentioned in the source .

6. Wear-resistant Coatings

  • Application : Applying thin layers of tantalum silicide onto surfaces can significantly enhance their wear resistance . This property is particularly advantageous for tools or components subjected to abrasive environments or those requiring extended lifespans under mechanical stress .
  • Method : The method of application in this field is not explicitly mentioned in the source .
  • Results : The results of this application are not explicitly mentioned in the source .

安全和危害

Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .

属性

InChI

InChI=1S/2Si.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ta]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum silicide (TaSi2)

CAS RN

12039-79-1
Record name Tantalum silicide (TaSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12039-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tantalum silicide (TaSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717
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Citations

For This Compound
65
Citations
L Jin - 2000 - digitalcommons.njit.edu
Tantalum silicide (TaSi 2) thin films were sputter deposited on p-type and n-type silicon substrates using VARIAN 3125 magnetron DC sputtering system with TaSi 2 target. The …
Number of citations: 1 digitalcommons.njit.edu
NM Ravindra, L Jin, D Ivanov, VR Mehta… - Journal of electronic …, 2002 - Springer
Tantalum silicide (TaSi 2 ) thin films were sputter deposited on p- and n-type silicon substrates using ultrapure TaSi 2 targets. The TaSi 2 /Si samples were annealed in nitrogen or …
Number of citations: 17 link.springer.com
ME Schlesinger - Journal of Phase Equilibria, 1994 - Springer
The assessed Ta-Si phase diagram (Fig. 1) is largely based on the work of [74Koc] and [81Koc], who used a combination of metallographic, X-ray, and differential thermal analysis …
Number of citations: 83 link.springer.com
AN Mansour - Vacuum, 2011 - Elsevier
Tantalum silicide (TaSi 2 ) thin films were deposited on n-type silicon single crystal substrates using a dual electron-gun system and with Ta and Si targets. The thicknesses of TaSi 2 …
Number of citations: 13 www.sciencedirect.com
DJ Spry, PG Neudeck, CW Chang… - Key Engineering …, 2023 - Trans Tech Publ
Experiments are described towards optimizing tantalum silicide (TaSi 2 ) interconnect metal film sputter-deposition and annealing in a manner compatible with the NASA Glenn two-…
Number of citations: 1 www.scientific.net
C Hardtke, H Ullmaier, W Schilling, M Gebauer - Thin Solid Films, 1989 - Elsevier
The influence of particle bombardment on the internal stresses of tantalum silicide films in the film-substrate compound was investigated. The films were evaporated on silicon …
Number of citations: 3 www.sciencedirect.com
F Birzuela, CS Menoni, AM Dummer, PK Dorhout… - 2004 - mountainscholar.org
Tantalum (Ta) metal films (10-70 nm) were deposited on a Si (100) substrate with a 500 nm silicon dioxide (SiO2) interlayer by ion-beam assisted sputtering. The as-deposited films …
Number of citations: 0 mountainscholar.org
SP Murarka - Applied physics letters, 1984 - pubs.aip.org
The role of oxygen contamination in determining the properties, particularly the resistance, of the cosputtered tantalum disilicide has been investigated. As‐deposited films with silicon/…
Number of citations: 6 pubs.aip.org
S Kohli, PR McCurdy, CD Rithner, PK Dorhout… - Thin Solid Films, 2004 - Elsevier
Tantalum (Ta) metal films (10–70 nm) were deposited on a Si(100) substrate with a 500 nm silicon dioxide (SiO 2 ) interlayer by ion-beam-assisted sputtering. The as-deposited films …
Number of citations: 26 www.sciencedirect.com
P Tangirala - 2000 - digitalcommons.njit.edu
Analyses of current-voltage (LV) characteristics of Schottky Barrier Diodes (Tantalum Suicide) and Metal Oxide Semiconductor (MOS) Devices, using LabVIEW TM, has been presented …
Number of citations: 2 digitalcommons.njit.edu

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